molecular formula C12H8N4O2 B2590743 4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid CAS No. 1504986-61-1

4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid

Cat. No.: B2590743
CAS No.: 1504986-61-1
M. Wt: 240.222
InChI Key: DPSUFTAUZSRXBP-UHFFFAOYSA-N
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Description

4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a cyanoanilino group and a carboxylic acid group

Mechanism of Action

While the specific mechanism of action for “4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid” is not provided, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid typically involves the reaction of 4-cyanoaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the pyrimidine carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyanilino)pyrimidine-5-carboxylic acid: Similar structure but with a methoxy group instead of a cyano group.

    4-(4-Chloroanilino)pyrimidine-5-carboxylic acid: Similar structure but with a chloro group instead of a cyano group.

    4-(4-Nitroanilino)pyrimidine-5-carboxylic acid: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. The cyano group can participate in various chemical reactions, such as nucleophilic addition and cycloaddition, making this compound versatile for synthetic applications.

Properties

IUPAC Name

4-(4-cyanoanilino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-5-8-1-3-9(4-2-8)16-11-10(12(17)18)6-14-7-15-11/h1-4,6-7H,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSUFTAUZSRXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=NC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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